3-Amino-1-methylpiperidine-2,6-dione hydrochloride
Overview
Description
3-Amino-1-methylpiperidine-2,6-dione hydrochloride is a chemical compound with the molecular formula C6H11ClN2O2 . It is used for research purposes.
Synthesis Analysis
The synthesis of this compound involves heating a mixture of the compound and triethylamine in DCM at 50 °C for 30 minutes. The mixture is then cooled to 0 °C and di-tert-butyl dicarbonate is added .Molecular Structure Analysis
The molecular structure of this compound is based on structures generated from information available in ECHA’s databases .Physical and Chemical Properties Analysis
This compound is a solid substance. It has a molecular weight of 178.62 g/mol .Scientific Research Applications
Aromatase-Inhibitory Activity
Research has investigated compounds like 3-amino-1-methylpiperidine-2,6-dione hydrochloride for their potential in inhibiting aromatase, an enzyme involved in estrogen biosynthesis. This is particularly relevant in the treatment of hormone-dependent tumors such as breast cancer. For example, Moniz & Hammond (1997) explored the synthesis and aromatase-inhibitory activity of derivatives of aminoglutethimide, a compound related to 3-amino-1-methylpiperidine-2,6-dione (Moniz & Hammond, 1997). Similarly, Staněk et al. (1991) synthesized novel 3-azabicyclo derivatives showing significant aromatase-inhibitory activity, which could potentially offer new avenues for endocrine therapy in hormone-dependent tumors (Staněk et al., 1991).
Synthesis and Characterization for Biological Probes
The synthesis and characterization of derivatives of 3-amino-1-methylpiperidine-2,6-dione have been researched for use as biological probes. For instance, Prior et al. (2014) investigated the synthesis of various derivatives for potential applications as fluorescence probes in tracing biological pathways (Prior et al., 2014).
Antitumor and Antiviral Properties
Compounds derived from 3-amino-1-methylpiperidine-2,6-dione have shown potential in antitumor and antiviral applications. Bielenica et al. (2011) synthesized alkyl derivatives of 3-phenylpiperidine-2,6-dione and investigated their in vitro activity against HIV-1 and other viruses, revealing moderate protection against certain strains (Bielenica et al., 2011).
Applications in Organic Chemistry
The chemical properties of 3-amino-1-methylpiperidine-2,6-dione and its derivatives are also of interest in organic chemistry. Liebscher & Jin (1999) discussed 3-Ylidenepiperazine-2,5-diones as versatile organic substrates, highlighting their potential in various organic reactions (Liebscher & Jin, 1999).
Selective Inhibition of Cholesterol Side-Chain Cleavage
Research by Foster et al. (1983) focused on analogues of aminoglutethimide, including those derived from 3-amino-1-methylpiperidine-2,6-dione, for their selective inhibition of cholesterol side-chain cleavage, an essential step in steroid biosynthesis (Foster et al., 1983).
Safety and Hazards
Properties
IUPAC Name |
3-amino-1-methylpiperidine-2,6-dione;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O2.ClH/c1-8-5(9)3-2-4(7)6(8)10;/h4H,2-3,7H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFPRSFZZGAUCBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CCC(C1=O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1909304-98-8 | |
Record name | 3-amino-1-methylpiperidine-2,6-dione hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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